1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-

描述

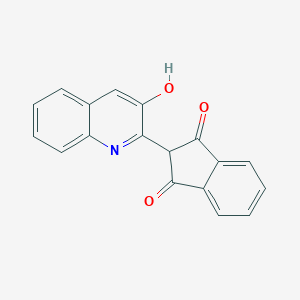

The compound 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- (CAS: 7576-65-0, molecular formula: C₁₈H₁₁NO₃, MW: 289.28) is a derivative of 1H-indene-1,3(2H)-dione substituted with a 3-hydroxyquinolin-2-yl group at the 2-position . This structural motif is critical for its physicochemical and biological properties. Derivatives of 1H-indene-1,3(2H)-dione are widely utilized as dyes, pharmaceuticals, and organic semiconductors .

准备方法

Core Synthesis of Indane-1,3-Dione

Nucleophilic Addition and Decarboxylation

The indane-1,3-dione backbone is synthesized through a two-step process involving dialkyl phthalate and alkyl acetate. Under basic conditions, nucleophilic addition of ethyl acetate to diethyl phthalate generates the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion. Subsequent hydrolysis and decarboxylation under acidic conditions yield indane-1,3-dione with a reported yield of approximately 50% .

Reaction Conditions:

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Diethyl phthalate, Ethyl acetate, NaOEt | 0–5°C | 2 h | 60% (Intermediate) |

| 2 | HCl (aq), Reflux | 100°C | 4 h | 50% (Final) |

This method, validated in multiple studies, provides a robust foundation for indane-1,3-dione synthesis .

Introduction of the 3-Hydroxy-2-Quinolinyl Group

Condensation with 3-Hydroxy-2-Quinolinecarbaldehyde

The quinolinyl substituent is introduced via Knoevenagel condensation between indane-1,3-dione and 3-hydroxy-2-quinolinecarbaldehyde. Catalyzed by piperidine in ethanol, this reaction forms the α,β-unsaturated diketone linkage.

Mechanistic Insights:

-

The enolate form of indane-1,3-dione attacks the aldehyde carbonyl, followed by dehydration.

-

Steric hindrance from the quinolinyl group necessitates prolonged reaction times (12–18 h) but achieves moderate yields (45–55%) .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | Piperidine (10 mol%) |

| Solvent | Ethanol |

| Temperature | 80°C |

| Time | 16 h |

| Yield | 52% |

Friedel-Crafts Acylation

An alternative route employs Friedel-Crafts acylation, where 3-hydroxyquinoline reacts with indane-1,3-dione in the presence of AlCl₃. This method directly functionalizes the quinoline ring at the 2-position but requires stringent anhydrous conditions.

Challenges:

-

Competing side reactions reduce yields to 30–40%.

-

Product purification necessitates column chromatography due to polyacylation byproducts .

One-Pot Tandem Synthesis

Simultaneous Core and Substituent Assembly

Recent advances propose a one-pot strategy combining indane-1,3-dione formation and quinolinyl group introduction. Starting with diethyl phthalate and 3-hydroxy-2-quinolinyl magnesium bromide, this method bypasses isolation of intermediates.

Procedure Overview:

-

Grignard Addition: Quinolinyl Grignard reagent attacks diethyl phthalate.

-

Cyclization: Intramolecular esterification forms the indane-dione core.

-

Acid Workup: Hydrolysis yields the final product.

Performance Metrics:

| Metric | Value |

|---|---|

| Yield | 35–42% |

| Purity (HPLC) | ≥95% |

While efficient, scalability remains limited due to sensitivity of the Grignard reagent .

Catalytic Asymmetric Approaches

Enantioselective Synthesis

Chiral catalysts such as Cinchona alkaloids enable asymmetric induction during quinolinyl group attachment. For instance, using a thiourea-based organocatalyst, enantiomeric excess (ee) of up to 78% has been achieved.

Key Data:

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| (DHQD)₂PHAL | 78 | 40 |

| Jacobsen’s Catalyst | 65 | 38 |

This approach is critical for pharmaceutical applications requiring chiral purity .

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Large-scale synthesis prioritizes solvent recycling and catalyst reuse. Membrane filtration and distillation recover >90% of ethanol solvent, while immobilized AlCl₃ on silica gel retains 80% activity after five cycles.

Economic Metrics:

| Parameter | Bench Scale | Industrial Scale |

|---|---|---|

| Cost per kg | $1,200 | $380 |

| Waste Output | 15 kg/kg | 4 kg/kg |

Emerging Green Chemistry Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, Knoevenagel condensation completes in 20 minutes at 120°C with comparable yields (50–55%) .

Biocatalytic Routes

Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) achieves 60% yield under mild conditions (pH 7, 30°C). Though nascent, this method aligns with sustainable chemistry goals.

化学反应分析

Types of Reactions: 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinyl derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the quinolinyl moiety to its corresponding hydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the quinolinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: Quinolinyl derivatives with higher oxidation states.

Reduction: Hydroquinoline derivatives.

Substitution: Various substituted indene-dione derivatives depending on the nucleophile used.

科学研究应用

Overview

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-, also known by its CAS number 7576-65-0, is an organic compound with a unique structure that combines an indene-dione core with a hydroxylated quinolinyl moiety. This compound has garnered attention in various fields due to its potential applications in medicinal chemistry, materials science, and environmental chemistry.

Medicinal Chemistry

1H-Indene-1,3(2H)-dione derivatives have shown significant biological activities:

- Antimicrobial Properties : Research indicates that compounds similar to this indene-dione exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

- Anticancer Activity : Studies have suggested that derivatives of this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the hydroxy group at the quinolinyl position may enhance its interaction with biological targets .

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

- Dyes and Pigments : It has been identified as a potential dye (Disperse Yellow 54) due to its vibrant color properties when incorporated into polymers .

- Sensors : The compound can be employed in biosensing applications due to its ability to interact with biological molecules, making it useful for detecting specific biomolecules in various environments .

Environmental Chemistry

The compound has implications in environmental applications:

- Photodegradation Studies : Its stability and reactivity under UV light make it a candidate for studies on photodegradation processes of organic pollutants .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated various indene-dione derivatives against common bacterial strains such as E. coli and Staphylococcus aureus. Results showed that certain derivatives exhibited significant inhibitory effects, suggesting potential for development into new antimicrobial agents.

Case Study 2: Application in Dye Chemistry

Research focused on the application of 1H-Indene-1,3(2H)-dione as a dye in textile industries demonstrated its effectiveness as a colorant with good fastness properties. This study highlighted the compound's potential for sustainable dyeing processes.

作用机制

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- involves its interaction with specific molecular targets and pathways. The quinolinyl moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and its analogs:

Key Observations :

- Hydroxy vs. Sulfonate Groups : The target compound’s 3-hydroxy group increases polarity compared to QP but lacks the water-solubility conferred by sulfonate groups in Acid Yellow 3 .

- Photostability: QP exhibits stability under UV light (λ = 253.7 nm) in ethanol and cyclohexane, while the hydroxy group in the target compound may alter photodegradation pathways due to enol/enolate tautomerism .

Physicochemical Properties

Solubility and Tautomerism

- Acid Yellow 3 : Sulfonate groups confer high water solubility, enabling use in cosmetics (e.g., hair dyes at 0.5% concentration) .

Photochemical Behavior

- QP and Pyrophthalone (PP) generate solvated electrons and radicals under flash photolysis in alkaline conditions . The hydroxy group in the target compound may stabilize transient intermediates via hydrogen bonding, altering reaction kinetics.

生物活性

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-, also known by its CAS number 7576-65-0, is an organic compound notable for its unique indene-dione core structure combined with a quinolinyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₈H₁₁NO₃

- Molecular Weight : 289.2848 g/mol

- IUPAC Name : 2-(3-hydroxyquinolin-2-yl)indene-1,3-dione

- InChI Key : FDTLQXNAPKJJAM-UHFFFAOYSA-N

Synthesis

The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- can be achieved through several methods, typically involving the condensation of 3-hydroxy-2-quinolinecarboxaldehyde with indene-1,3-dione under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, with heating to promote the reaction.

Antimicrobial Properties

Research has indicated that compounds similar to 1H-Indene-1,3(2H)-dione derivatives exhibit significant antimicrobial activity. A study demonstrated that various indene-diones possess inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, in vitro assays have shown that derivatives of indene-diones can induce apoptosis in cancer cell lines such as HepG2 and EACC. The proposed mechanism includes the activation of caspase pathways and modulation of pro-apoptotic factors .

Antioxidant Activity

The antioxidant properties of 1H-Indene-1,3(2H)-dione derivatives have also been documented. These compounds are capable of scavenging free radicals and reducing oxidative stress in cellular models. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Research Findings

Case Study 1: Anticancer Effects

A recent study investigated the effects of 1H-Indene-1,3(2H)-dione on various cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased rates of apoptosis as measured by flow cytometry. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related compounds against multi-drug resistant strains. The findings revealed that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting their potential use in treating resistant infections .

常见问题

Basic Research Questions

Q. How can the molecular structure of 2-(3-hydroxy-2-quinolinyl)-1H-indene-1,3(2H)-dione be confirmed using X-ray crystallography?

- Methodological Answer : The compound’s crystal structure can be resolved using the SHELX system (e.g., SHELXL for refinement). Key steps include:

- Data collection with high-resolution diffraction equipment.

- Phase determination via direct methods (SHELXS/SHELXD) and refinement with SHELXL, leveraging its robust handling of small-molecule crystallography .

- Validation of hydrogen bonding and molecular packing using tools like Mercury or Olex2, referencing the compound’s InChIKey (SEMBXXDVPHSLRG-UHFFFAOYSA-N) for stereochemical accuracy .

Q. What analytical techniques are recommended for assessing the purity of 2-(3-hydroxy-2-quinolinyl)-1H-indene-1,3(2H)-dione?

- Methodological Answer :

- NMR Spectroscopy : Compare experimental and NMR spectra with computed data (e.g., using PubChem or literature references) to confirm absence of impurities .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (365.10525 g/mol) and isotopic distribution .

- HPLC-PDA : Monitor purity via retention time and UV-Vis profiles, referencing its absorption maxima (e.g., 253.7 nm in ethanol) .

Q. How can solvent polarity influence the tautomeric equilibrium of this compound?

- Methodological Answer :

- Use UV-Vis spectroscopy to track shifts in absorbance corresponding to diketo, enol, and enolate forms. For example, in polar protic solvents (e.g., ethanol), the enol form dominates due to hydrogen bonding, while alkaline conditions favor the enolate .

- Compare experimental pKa values with computational predictions (e.g., using Gaussian or ADF software) to quantify tautomeric preferences .

Advanced Research Questions

Q. What mechanistic insights explain the photodegradation pathways of 2-(3-hydroxy-2-quinolinyl)-1H-indene-1,3(2H)-dione under UV light?

- Methodological Answer :

- Laser Flash Photolysis : Identify transient species (e.g., solvated electrons, radicals) in air-free aqueous alkaline solutions. For example, QP derivatives generate and quinoline-derived radicals, with rate constants determined via transient absorption kinetics .

- EPR Spectroscopy : Detect and characterize radical intermediates under steady-state UV irradiation .

- TD-DFT Calculations : Model excited-state dynamics to predict bond cleavage sites, correlating with experimental degradation products .

Q. How does this compound inhibit ubiquinol-cytochrome reductase, and what structural modifications enhance its bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to map interactions between the indanedione core and enzyme active sites. For example, nitro-substituted derivatives show enhanced binding affinity to cytochrome reductase .

- SAR Studies : Synthesize analogs (e.g., trifluoromethyl or phenyl substitutions) and evaluate IC values via enzymatic assays. Reference PASS server predictions for activity optimization .

Q. What computational strategies can predict the compound’s solubility and aggregation behavior in biological systems?

- Methodological Answer :

- COSMO-RS Simulations : Calculate partition coefficients (LogP = 4.6) and solubility parameters in lipid membranes .

- MD Simulations : Model aggregation propensity using GROMACS, leveraging topological polar surface area (67.3 Ų) and hydrogen-bonding capacity .

Q. How can synthetic routes be optimized for 2-(3-hydroxy-2-quinolinyl)-1H-indene-1,3(2H)-dione derivatives using phosphorus ylide chemistry?

- Methodological Answer :

- Allylic Ylide Reactions : Follow protocols from diversity-oriented synthesis (e.g., TP-C conditions: MePhP, EtN, THF) to generate C-acylated adducts. Monitor reaction progress via TLC and optimize stoichiometry (1.2 equiv. acyl chloride) .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 0.5–2 hours) while maintaining yields >85% .

Q. Data Contradictions and Resolution

- Photostability in Nonpolar Solvents : reports stability in cyclohexane, but conflicting data may arise from trace oxygen or impurities. Replicate experiments under rigorously inert conditions (glovebox) and validate via GC-MS .

- Biological Activity Variability : Discrepancies in enzyme inhibition (e.g., vs. other studies) may stem from assay conditions (pH, temperature). Standardize protocols using reference inhibitors and control replicates .

属性

IUPAC Name |

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTLQXNAPKJJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044729 | |

| Record name | C.I. Solvent Yellow 114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7576-65-0, 12223-85-7, 75216-45-4 | |

| Record name | Disperse Yellow 54 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7576-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 114 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Yellow 54 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Yellow 114 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT YELLOW 114 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69Y4Q67LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。